molecular formula C12H20N4O7 B000325 Zanamivir CAS No. 139110-80-8

Zanamivir

Cat. No.: B000325
CAS No.: 139110-80-8
M. Wt: 332.31 g/mol
InChI Key: ARAIBEBZBOPLMB-UFGQHTETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zanamivir is a potent neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza A and B viruses. It competitively binds to the active site of viral neuraminidase, preventing the release of progeny virions from infected host cells . Structurally, this compound features a guanidine group that interacts with the conserved E119 residue of neuraminidase, ensuring high-affinity binding without inducing conformational changes in the enzyme . Marketed as Relenza (GlaxoSmithKline), it is administered via oral inhalation, limiting systemic absorption but ensuring direct delivery to the respiratory tract . Clinical trials demonstrate its efficacy in reducing symptom duration and preventing laboratory-confirmed influenza when used prophylactically .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zanamivir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyran ring, introduction of the guanidino group, and the final deprotection steps. The reaction conditions typically involve the use of protecting groups, selective deprotection, and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Zanamivir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Treatment of Influenza

Zanamivir is indicated for the treatment of acute influenza in adults and children aged 7 years and older. Clinical studies have demonstrated its effectiveness in reducing symptom duration and severity when administered within 48 hours of symptom onset. For instance, a randomized trial showed that this compound significantly reduced the risk of symptomatic influenza compared to placebo .

Prophylaxis Against Influenza

This compound is also used for prophylaxis in healthy adults and high-risk populations. A study involving 1,107 healthy adults found that daily inhalation of this compound for four weeks significantly reduced influenza infection rates during an outbreak . The number needed to treat (NNT) to prevent one case of symptomatic influenza was reported as 51 .

Combination Therapies

Recent research has explored the synergistic effects of combining this compound with other antiviral agents, such as carrageenan. In vitro studies indicated that this combination enhances antiviral efficacy against multiple strains of influenza A virus, providing a promising avenue for improving treatment outcomes .

Safety Profile

This compound is generally well-tolerated with a lower incidence of adverse effects compared to some oral antivirals like oseltamivir. Clinical trials have reported minimal side effects, primarily respiratory symptoms such as cough or throat irritation . Importantly, there are no significant increases in gastrointestinal or psychiatric events associated with this compound use.

Case Study: Efficacy in High-Risk Populations

A study focused on patients with chronic respiratory conditions demonstrated that this compound effectively reduced the incidence of influenza complications in this vulnerable group. The findings indicated a significant decrease in hospitalizations due to influenza-related complications among those treated with this compound compared to control groups .

Research Findings: Intravenous Administration

An experimental study assessed the safety and efficacy of intravenous this compound in preventing influenza illness. Results showed that intravenous administration was well tolerated and provided complete protection against viral shedding when administered prior to exposure to the virus . This suggests potential applications in clinical settings where rapid intervention is necessary.

Comparative Efficacy Table

ApplicationThis compound EfficacyNotes
Treatment of InfluenzaReduces symptom duration by ~1 dayEffective within 48 hours of symptom onset
ProphylaxisReduces infection rates significantlyNNT = 51 for symptomatic prevention
Combination TherapyEnhanced efficacy with carrageenanSynergistic effects against multiple strains
Intravenous UseComplete protection against viral sheddingSafe and well-tolerated

Comparison with Similar Compounds

Structural Comparison with Similar Neuraminidase Inhibitors

Key Structural Features

Zanamivir (C₁₄H₁₈N₄O₇) is a sialic acid analog with a guanidine moiety critical for binding neuraminidase. Its polar nature (cLogP ≈ -5) contributes to poor oral bioavailability, necessitating inhalation administration .

Comparison Table: this compound vs. Oseltamivir, Peramivir, and Laninamivir

Compound Structure Key Features Administration Route
This compound C₁₄H₁₈N₄O₇ Guanidine group; high NA affinity; inhalation-only due to low permeability Inhalation
Oseltamivir C₁₆H₂₈N₂O₄ (phosphate) Hydrophobic side chain; oral bioavailability via prodrug (oseltamivir phosphate) Oral
Peramivir C₁₅H₂₈N₄O₄ Cyclopentane core with guanidinyl group; IV administration Intravenous
Laninamivir C₁₄H₂₁N₃O₈ (octanoate) Long-acting prodrug (CS-8958); structural similarity to this compound Inhalation

Key Differences :

  • Oseltamivir : Replaces this compound’s guanidine with a hydrophobic group, enabling oral administration via a prodrug .
  • Peramivir : Shares this compound’s guanidinyl group but has a cyclopentane scaffold, enhancing solubility for IV use .
  • Laninamivir: A prodrug with an octanoate ester, providing sustained NA inhibition with single-dose efficacy .

Pharmacokinetic and Efficacy Comparisons

Bioavailability and Absorption

  • This compound : Low intestinal absorption (3.951% human intestinal absorption) due to high polarity . Prodrug strategies (e.g., valyl acyloxyester) improve permeability via hPepT1 transporters, achieving 3-fold higher uptake in vitro .
  • Oseltamivir : Superior oral absorption (79.326%) due to prodrug conversion to oseltamivir carboxylate .
  • Peramivir : Low oral bioavailability but effective in IV formulations, with mouse studies showing potency comparable to this compound .

Antiviral Efficacy

  • Viral Load Reduction: this compound monotherapy reduces viral load by 1.42 log₁₀ copies/mL after 2 days in severe influenza patients .
  • Oseltamivir : Similar viral reduction but associated with nausea/vomiting .

Prophylaxis and Treatment

  • Prophylaxis : this compound (10 mg/day) prevents 67% of symptomatic influenza cases and 84% of febrile illnesses in healthy adults .
  • Mortality : In H5N1-infected mice, this compound alone fails to improve survival, but triple therapy (this compound + celecoxib + mesalazine) increases survival rates from 0% to 100% .

Resistance and Sensitivity

This compound sensitivity in avian influenza viruses is influenced by both haemagglutinin (HA) and neuraminidase (NA). Viruses with HA less dependent on NA for release or NA with short stalk regions show reduced sensitivity .

Biological Activity

Zanamivir is a neuraminidase inhibitor that has been extensively studied for its antiviral activity against influenza viruses, specifically types A and B. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in clinical studies, and potential applications beyond influenza treatment.

This compound functions by inhibiting the neuraminidase enzyme on the surface of influenza viruses. Neuraminidase plays a crucial role in the viral life cycle by facilitating the release of newly formed virions from infected cells. By blocking this enzyme, this compound effectively prevents the spread of the virus within the respiratory tract.

Efficacy in Clinical Studies

Clinical Trials Overview

This compound has been evaluated in multiple clinical trials, demonstrating significant efficacy in treating and preventing influenza infections. A summary of key clinical findings is presented in Table 1.

Study ReferencePopulationTreatmentEfficacyKey Findings
High-risk patientsThis compound 10 mg bid2.5 days earlier return to normal activitiesReduced total symptom score by 11%
Healthy adultsThis compound 10 mg daily67% efficacy in preventionHigh compliance and well-tolerated
Severe influenza patientsIV this compoundImproved clinical outcomes in all patientsNotable survival rate among treated patients

Case Studies

  • Efficacy in High-Risk Patients : A pooled analysis involving 2,751 patients indicated that this compound significantly reduced the duration of symptoms and the incidence of complications requiring antibiotic use by 43% compared to placebo .
  • Prevention in Healthy Adults : In a study with 1,107 healthy adults, this compound was shown to have a 67% efficacy rate in preventing laboratory-confirmed influenza . The treatment was administered once daily for four weeks during an outbreak period.
  • Intravenous Administration : A retrospective study on intravenous this compound for severe influenza cases reported clinical improvement and survival among patients who were unable to take oral medications . This suggests potential for this compound in critical care settings.

In Vitro and In Vivo Studies

Recent research has highlighted this compound's effectiveness when combined with other antiviral agents. For example, a study demonstrated that combining this compound with alloferon significantly enhanced antiviral activity against H1N1 both in vitro and in vivo. The combination treatment resulted in suppressed viral replication and reduced inflammatory cytokines such as IL-6 and MIP-1α .

Safety Profile

This compound is generally well-tolerated, with adverse events reported at similar rates to placebo groups across various studies. Common side effects include respiratory issues such as bronchospasm, particularly in patients with pre-existing respiratory conditions.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of zanamivir's neuraminidase inhibition, and how does it differ structurally from other neuraminidase inhibitors (NAIs)?

this compound functions as a competitive inhibitor of influenza neuraminidase by mimicking sialic acid, the natural substrate. Its guanidino group forms critical hydrogen bonds with conserved residues (E119, D151, R152) in the enzyme's active site, ensuring high specificity. Unlike oseltamivir, which requires hepatic conversion to its active form, this compound is administered directly via inhalation or intravenously, bypassing metabolic activation . Structural studies (e.g., PDB ID: 4MZA) reveal that this compound's hydrophilic structure limits systemic absorption, favoring localized respiratory tract activity .

Q. What efficacy metrics are standard for evaluating this compound in randomized controlled trials (RCTs)?

Primary endpoints include:

  • Time to symptom alleviation : this compound reduces symptom duration by ~14.4 hours in adults (6.6 to 6.0 days) but shows no significant benefit in children .
  • Viral load reduction : Measured via quantitative PCR or plaque assays in respiratory samples, with this compound decreasing viral titers by 1–2 log10 in 48 hours .
  • Prophylactic efficacy : Reduces symptomatic influenza incidence by 70–90% in household contacts, though asymptomatic infection rates remain unaffected .

Advanced Research Questions

Q. How should researchers address contradictions in this compound's efficacy data across trials, particularly when comparing it to oseltamivir?

Discrepancies often arise from:

  • Study design heterogeneity : Trials vary in inclusion criteria (e.g., high-risk vs. healthy populations), symptom severity thresholds, and endpoint definitions. For example, oseltamivir’s apparent superior prophylactic efficacy (80% vs. This compound’s 19%) in reducing household transmission may reflect differences in trial seasons or confounding factors like baseline immunity .
  • Resistance profiles : this compound resistance is rare (<1% in surveillance data), while oseltamivir resistance is more prevalent (e.g., H275Y mutation in H1N1). Cross-resistance patterns (e.g., E119V mutation) complicate direct comparisons .
  • Analytical methods : Meta-analyses should adjust for intention-to-treat (ITT) vs. per-protocol populations and account for publication bias in industry-sponsored trials .

Q. What experimental designs optimize the assessment of this compound's prophylactic efficacy in high-risk populations?

  • Cluster-randomized trials : Assign households or communities to this compound or placebo, with daily symptom logs and serial viral sampling to capture transmission dynamics .
  • Immunocompromised cohorts : Use adaptive designs with interim analyses to adjust dosing (e.g., IV this compound in ICU patients) based on viral kinetics .
  • Endpoint selection : Include biomarkers like cytokine levels (e.g., IL-6, TNF-α) to quantify immunomodulatory effects, as this compound monotherapy may not mitigate hyperinflammation in severe cases .

Q. How can in vitro resistance data inform clinical trial protocols for emerging influenza strains?

  • Phenotypic assays : Test viral isolates for neuraminidase inhibition (IC50 shifts >10-fold indicate resistance). For example, HA mutations (N163K/T) in H5N1 reduce this compound sensitivity by altering receptor binding .
  • Genotypic surveillance : Prioritize trials in regions with circulating strains harboring NA mutations (e.g., Q136K in influenza B).
  • Combination therapy trials : Pair this compound with polymerase inhibitors (e.g., baloxavir) to minimize resistance emergence, leveraging synergistic mechanisms .

Q. What methodological challenges arise when modeling this compound's pharmacokinetics (PK) in preclinical studies for human dose extrapolation?

  • Species-specific differences : Mice and ferrets show prolonged respiratory retention of inhaled this compound (>24 hours) due to lower mucociliary clearance, necessitating allometric scaling adjustments .
  • IV dosing : In critically ill patients, this compound’s volume of distribution (Vd = 16–21 L) and renal clearance (CLr = 2.9 L/h) require glomerular filtration rate (GFR) monitoring to avoid accumulation .
  • Tissue penetration : Autoradiography in mice indicates limited blood-brain barrier crossing, supporting its safety in CNS infection models .

Q. How do computational approaches enhance the understanding of this compound's binding dynamics and resistance mechanisms?

  • Molecular docking : Simulations (e.g., AutoDock) predict binding free energy changes caused by NA mutations (e.g., E119V reduces this compound affinity by disrupting hydrogen bonds) .
  • Molecular dynamics (MD) : Track conformational shifts in NA’s 150-loop during this compound binding, identifying residues critical for drug-receptor stability .
  • Machine learning : Train models on NA sequence databases to prioritize mutations for phenotypic testing (e.g., R292K in H7N9) .

Q. Methodological Considerations for Data Interpretation

  • Meta-analyses : Use random-effects models to account for heterogeneity in this compound trials, and stratify by population (adults vs. children) and influenza subtype .
  • Virological endpoints : Standardize viral load quantification across labs using WHO-approved RT-PCR protocols to ensure comparability .
  • Ethical frameworks : In pregnancy trials, balance maternal benefit against fetal risk, referencing SmPC guidelines that permit this compound use if maternal mortality is probable .

Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIBEBZBOPLMB-UFGQHTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023749
Record name Zanamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white powder

CAS No.

139110-80-8
Record name Zanamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139110-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanamivir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139110808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zanamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZANAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O3XI777I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zanamivir
Reactant of Route 2
Zanamivir
Reactant of Route 3
Zanamivir
Reactant of Route 4
Zanamivir
Reactant of Route 5
Zanamivir
Reactant of Route 6
Zanamivir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.